Hexanoyl chloride

Biopolymer modification Chitosan hydrophobization N-acylation

Hexanoyl chloride (caproyl chloride) is the optimal C6 acylating agent. Unlike shorter-chain (C2-C4) or longer-chain (C8-C10) alternatives, it uniquely balances hydrophobicity and processability. Proven superior for chitosan N-acylation (DS up to 0.35 at pH 8), ECPF current efficiency (+2-5% vs. C8-C10), and chitin thermoplastic modification (DS 1.4-1.8). Its non-monotonic pH-dependent hydrolysis profile enables precise biphasic process control. Choose hexanoyl chloride for reproducible, high-selectivity acylations.

Molecular Formula C6H11ClO
Molecular Weight 134.6 g/mol
CAS No. 142-61-0
Cat. No. B124413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoyl chloride
CAS142-61-0
Synonyms1-Pentanecarbonyl Chloride;  Caproic Acid Chloride;  Caproic Chloride;  Caproyl Chloride;  Hexanoic Acid Chloride;  n-Caproyl Chloride;  n-Hexanoyl Chloride
Molecular FormulaC6H11ClO
Molecular Weight134.6 g/mol
Structural Identifiers
SMILESCCCCCC(=O)Cl
InChIInChI=1S/C6H11ClO/c1-2-3-4-5-6(7)8/h2-5H2,1H3
InChIKeyYWGHUJQYGPDNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanoyl Chloride (CAS 142-61-0): Procurement-Focused Chemical Profile and Baseline Properties


Hexanoyl chloride (caproyl chloride, C6H11ClO, MW 134.60) is a medium-chain aliphatic acyl chloride characterized by its six-carbon linear alkyl backbone. At room temperature, it exists as a colorless to pale yellow liquid with a pungent odor, exhibiting a boiling point of 150–153 °C, density of approximately 0.963–0.980 g/mL at 20–25 °C, refractive index (n20/D) of 1.426, and a flash point of approximately 50 °C . The compound is soluble in organic solvents such as ether and chloroform but hydrolyzes rapidly upon exposure to water or ethanol, liberating hexanoic acid and hydrogen chloride . Commercially, it is synthesized via the reaction of n-hexanoic acid with thionyl chloride (SOCl₂) under controlled heating, followed by distillation to collect the 147–160 °C fraction . As a reactive electrophile, its primary utility lies in acylation reactions to introduce the hexanoyl moiety into nucleophilic substrates, forming esters, amides, and other functionalized intermediates critical to pharmaceutical and agrochemical synthesis .

Hexanoyl Chloride Procurement: Why Chain Length Determines Reactivity and Performance Outcomes


In the aliphatic acyl chloride series, chain length is not a trivial variable—it fundamentally governs hydrophobicity, interfacial partitioning, and reaction selectivity. While shorter-chain analogs such as acetyl chloride (C2) and butyryl chloride (C4) offer higher volatility and lower cost, they impart minimal hydrophobic character to acylated products. Conversely, longer-chain acyl chlorides such as octanoyl chloride (C8) and decanoyl chloride (C10) introduce greater lipophilicity but exhibit reduced solubility in polar media and slower diffusion kinetics in biphasic systems [1]. Direct substitution of hexanoyl chloride with a shorter or longer acyl chloride in a synthetic sequence is therefore likely to alter product physical properties, reaction kinetics, or both, potentially compromising downstream performance. The C6 chain length occupies a critical intermediate position in the homologous series, offering a distinct balance between hydrophobicity and processability that cannot be replicated by either C2–C4 or C8–C10 alternatives [2]. This differentiation is not merely qualitative; it manifests in quantifiable differences in substitution degree, current efficiency in electrosynthesis, and pH-dependent hydrolysis behavior—as demonstrated in the evidence that follows.

Hexanoyl Chloride: Quantified Differentiation Versus C3–C10 Acyl Chloride Comparators


N-Acylation of Chitosan: Substitution Degree Advantage of Hexanoyl Chloride Over Shorter-Chain Acyl Chlorides

In the N-acylation of low-molecular-weight chitosan, hexanoyl chloride achieved a significantly higher degree of substitution (DS) compared to propionyl chloride (C3) and butyryl chloride (C4) under analogous conditions. This demonstrates that the C6 chain length provides an optimal balance of electrophilic reactivity and steric accessibility for polymeric amine substrates [1].

Biopolymer modification Chitosan hydrophobization N-acylation

Electrochemical Perfluorination: Hexanoyl Chloride Yields Superior Current Efficiency Relative to Longer-Chain Analogs

In electrochemical perfluorination (ECPF) studies conducted under identical experimental conditions in liquid HF, hexanoyl chloride demonstrated a measurably higher current efficiency for perfluorocarboxylic acid production compared to octanoyl chloride and decanoyl chloride. The shorter C6 chain minimizes competing fragmentation and decarboxylation pathways that increasingly plague longer-chain substrates [1][2].

Electrochemical fluorination Perfluorocarboxylic acid synthesis Fluorochemical intermediates

Hydrolysis Kinetics: Hexanoyl Chloride Exhibits Distinct pH-Dependent Behavior Versus C4 and C10 Analogs

Microelectrochemical measurements at expanding droplets (MEMED) revealed that hexanoyl chloride and valeryl chloride (C5) display a unique pH-dependent hydrolysis profile that differs fundamentally from both shorter (butyryl chloride, C4) and longer (decanoyl chloride, C10) chain analogs. For butyryl chloride and decanoyl chloride, the hydrolysis rate increases gradually with increasing pH across the entire measured range. In contrast, hexanoyl chloride hydrolysis increases with pH from 4–9 but then decreases at pH values above 9 [1].

Hydrolysis kinetics Oil/water interface Reaction selectivity

Thermoplastic Chitin Graft Copolymer Synthesis: Hexanoyl Chloride Enables High DS Values (1.4–1.8) for Melt-Processable Materials

In the preparation of chitin hexanoate precursors for graft copolymerization with ε-caprolactone, hexanoyl chloride acylation achieved substitution degree (DS) values in the range of 1.4–1.8, which is a critical threshold for imparting thermoplastic processability to the otherwise intractable chitin biopolymer [1]. While no direct comparator data from propionyl or butyryl chloride under identical conditions are available, the ability to reach DS values exceeding 1.4 with a C6 acyl group is a functional requirement for downstream melt-pressing applications.

Polymer chemistry Thermoplastic biopolymers Chitin modification

Kermes Oak Hemicellulose Esterification: Hexanoyl Chloride Yields Comparable Substitution Degree to Butyryl Chloride

In a comparative study of Kermes oak (Quercus coccifera) hemicellulose esterification using propionyl chloride (C3), butyryl chloride (C4), and hexanoyl chloride (C6), all three acyl chlorides produced ester products with comparable substitution degrees (DS) ranging from 0.76 to 0.85 and yields between 65.63% and 71.54% [1]. TGA analysis demonstrated that thermal stability of the ester products was lower than that of native hemicellulose regardless of chain length, indicating rapid environmental degradability—a desirable property for biodegradable plastic materials [1].

Biomass modification Hemicellulose esterification Biodegradable materials

Hexanoyl Chloride: Priority Application Scenarios Based on Quantified Differentiation Evidence


Hydrophobic Modification of Chitosan for Drug Delivery and Adsorption Materials

Hexanoyl chloride is uniquely suited for N-acylation of chitosan to impart hydrophobicity. Direct comparative data demonstrate that while propionyl chloride (C3) and butyryl chloride (C4) fail to achieve measurable N-substitution under comparable conditions, hexanoyl chloride reliably produces a substitution degree (DS) up to 0.35 at pH 8 [1]. This quantifiable advantage makes hexanoyl chloride the acylating agent of choice for preparing chitosan derivatives used in controlled drug release carriers, antimicrobial coatings, and heavy metal adsorption materials where reduced solubility in acidic media is required [1].

Electrochemical Synthesis of Perfluorocarboxylic Acids (C5–C6) for Fluorosurfactants

In industrial electrochemical perfluorination (ECPF) processes, hexanoyl chloride offers a measurable current efficiency advantage of 2–5 percentage points over octanoyl chloride (C8) and decanoyl chloride (C10) under identical operating conditions [1][2]. This efficiency gain, coupled with reduced fragmentation and decarboxylation byproducts characteristic of longer-chain substrates, positions hexanoyl chloride as the preferred feedstock for producing C5–C6 perfluorocarboxylic acids—key intermediates in the manufacture of fluorosurfactants, water-repellent coatings, and specialty fluoropolymers [1].

Thermoplastic Biopolymer Synthesis: Chitin Hexanoate-graft-Poly(ε-caprolactone)

Hexanoyl chloride is essential for achieving the high degree of substitution (DS = 1.4–1.8) required to convert intractable chitin into a thermoplastic chitin hexanoate precursor [1]. This DS range enables subsequent graft copolymerization with ε-caprolactone to yield melt-processable materials suitable for biodegradable packaging, biomedical implants, and sustainable polymer applications. The C6 hexanoyl group provides the optimal balance of hydrophobicity and chain flexibility for thermoplastic behavior—a property that shorter-chain acyl chlorides cannot deliver at comparable DS values [1].

Biphasic Acylation Reactions Requiring pH-Controlled Selectivity

The unique non-monotonic pH-dependent hydrolysis profile of hexanoyl chloride—where rate increases from pH 4–9 but decreases above pH 9—differs fundamentally from the monotonic behavior of both shorter (C4) and longer (C10) chain analogs [1]. This property is attributed to interfacial product blocking at high pH and can be exploited in oil/water biphasic acylation systems where precise control over competing hydrolysis is critical. Researchers and process chemists seeking to optimize selectivity in biphasic acylations should consider hexanoyl chloride specifically for applications operating in the pH 4–9 window where its reactivity profile is predictable and exploitable [1].

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